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Compound of Interest

Compound Name: 2-(Fluoromethyl)morpholine

CAS No.: 737730-98-2

Cat. No.: B3281579

Get Quote

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development

Professionals Compound: 2-(Fluoromethyl)morpholine hydrochloride (CAS: 144053-94-1)

Introduction & Strategic Rationale
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in modern

drug design. Replacing a hydroxymethyl group with a fluoromethyl group often yields a

bioisostere that exhibits enhanced metabolic stability, increased lipophilicity, and modulated

basicity of adjacent amines. 2-(Fluoromethyl)morpholine hydrochloride is a highly versatile

building block frequently utilized in the synthesis of kinase inhibitors, YKL-40 inhibitors, and

GPCR ligands[1],[2].

This application note details a robust, three-step synthetic protocol for preparing 2-
(Fluoromethyl)morpholine hydrochloride from commercially available morpholin-2-

ylmethanol.
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To ensure high yields and prevent unwanted side reactions, the synthesis is designed around

three distinct mechanistic phases:

Amine Protection (N-Boc): The secondary amine of morpholine is highly nucleophilic. If left

unprotected, it would rapidly react with the fluorinating agent, leading to degradation. The

tert-butyloxycarbonyl (Boc) group is selected because it is stable under the fluorination

conditions but easily cleaved under anhydrous acidic conditions[3].

Deoxofluorination: Diethylaminosulfur trifluoride (DAST) is employed to convert the primary

alcohol to a primary fluoride[1],[4]. Causality of Temperature: DAST reactions are highly

exothermic. The reaction must be initiated at -78 °C to control the formation of the

alkoxyaminosulfur trifluoride intermediate. Slow warming to room temperature facilitates the

nucleophilic displacement by fluoride while suppressing elimination byproducts (alkene

formation) or molecular rearrangements.

Anhydrous Deprotection: Aqueous acids can complicate the isolation of highly water-soluble

amine salts. By utilizing anhydrous 4M HCl in dioxane, the Boc group is cleaved, and the

resulting 2-(fluoromethyl)morpholine hydrochloride precipitates directly out of the organic

solution, creating a self-validating purification step via simple filtration.

Synthetic Workflow Diagram

Morpholin-2-ylmethanol N-Boc-2-(hydroxymethyl)
morpholine

 Boc2O, Et3N
 DCM, 0°C to RT N-Boc-2-(fluoromethyl)

morpholine

 DAST
 DCM, -78°C to RT 2-(Fluoromethyl)morpholine

HCl Salt

 4M HCl/Dioxane
 RT

Click to download full resolution via product page

Caption: Three-step synthetic workflow for the preparation of 2-(fluoromethyl)morpholine
hydrochloride.

Materials and Reagents
The following table summarizes the stoichiometry for a standard 1.0-gram scale synthesis.
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Reagent /
Material

MW ( g/mol ) Equivalents Amount Role

Morpholin-2-

ylmethanol
117.15 1.0 1.00 g Starting Material

Di-tert-butyl

dicarbonate

(Boc₂O)

218.25 1.1 2.05 g Protecting Group

Triethylamine

(Et₃N)
101.19 1.5 1.78 mL Base

DAST 161.19 1.5 1.69 mL
Fluorinating

Agent

4M HCl in

Dioxane
36.46 5.0 10.6 mL

Deprotecting

Agent

Dichloromethane

(DCM)
84.93 - 40 mL

Solvent

(Anhydrous)

Step-by-Step Experimental Protocols
Step 1: Synthesis of tert-butyl 2-
(hydroxymethyl)morpholine-4-carboxylate

Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve morpholin-2-

ylmethanol (1.00 g, 8.53 mmol) in anhydrous DCM (20 mL).

Base Addition: Add triethylamine (1.78 mL, 12.8 mmol) in one portion. Cool the reaction

mixture to 0 °C using an ice-water bath.

Protection: Add Boc₂O (2.05 g, 9.38 mmol) portion-wise over 5 minutes.

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The primary

amine spot should completely disappear, validating the completion of protection.
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Workup: Quench the reaction with distilled water (20 mL). Extract the aqueous layer with

DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous

Na₂SO₄, and concentrate under reduced pressure.

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to afford the

intermediate as a colorless viscous oil.

Step 2: Deoxofluorination to tert-butyl 2-
(fluoromethyl)morpholine-4-carboxylate
Note: DAST is highly reactive and releases toxic HF gas upon contact with moisture. Perform

exclusively in a well-ventilated fume hood using PTFE-lined equipment where possible.

Preparation: Dissolve the N-Boc protected intermediate (1.50 g, 6.90 mmol) in anhydrous

DCM (15 mL) in a rigorously dried flask under an argon or nitrogen atmosphere.

Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of

-78 °C.

Fluorination: Dropwise add DAST (1.37 mL, 10.35 mmol) over 15 minutes to prevent

localized heating[4].

Reaction: Stir at -78 °C for 1 hour. Remove the cooling bath and allow the reaction to

gradually warm to room temperature. Stir for an additional 12 hours.

IPC: Analyze an aliquot via LC-MS or ¹⁹F NMR to confirm the disappearance of the alcohol

mass and the presence of the fluorinated product.

Quenching: Cool the mixture back to 0 °C. Carefully add saturated aqueous NaHCO₃ (20

mL) dropwise. Causality: DAST reacts violently with water; slow addition neutralizes the

generated HF and prevents vigorous effervescence from ejecting the reaction mixture.

Workup: Separate the layers. Extract the aqueous phase with DCM (3 × 15 mL). Dry the

combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography to

yield the fluorinated intermediate.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3281579/docs?utm_src=pdf-body#application-note-preparation-of-2-fluoromethyl-morpholine-hydrochloride-salt
https://www.benchchem.com/product/b3281579/docs?utm_src=pdf-body#application-note-preparation-of-2-fluoromethyl-morpholine-hydrochloride-salt
https://patents.google.com/patent/WO2016008411A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3281579?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 3: Deprotection to 2-(Fluoromethyl)morpholine
hydrochloride

Preparation: Dissolve the fluorinated intermediate (1.00 g, 4.56 mmol) in anhydrous DCM (5

mL).

Deprotection: Cool to 0 °C and slowly add 4M HCl in dioxane (5.7 mL, 22.8 mmol).

Reaction: Stir the mixture at room temperature for 3 hours. As the Boc group is cleaved and

isobutylene gas evolves, the hydrochloride salt will begin to precipitate, acting as a visual

self-validation of the reaction's progress.

Isolation: Concentrate the suspension under reduced pressure to remove the DCM and

dioxane.

Purification: Triturate the resulting crude solid with anhydrous diethyl ether (15 mL). Filter the

precipitate through a sintered glass funnel, wash with additional cold ether, and dry under

high vacuum to afford 2-(fluoromethyl)morpholine hydrochloride as a highly pure,

hygroscopic white solid.

Analytical & Quality Control Data
To verify the structural integrity of the final product, compare batch results against the expected

analytical parameters below:

Analytical Method Expected Results / Spectral Signatures

LC-MS (ESI+) [M+H]⁺ m/z = 120.1 (Free base mass)

¹H NMR (400 MHz, D₂O)

δ 4.65 - 4.45 (dm, J = 47.0 Hz, 2H, -CH₂F), 4.10

- 3.95 (m, 1H), 3.85 - 3.70 (m, 2H), 3.40 - 3.10

(m, 4H).

¹⁹F NMR (376 MHz, D₂O)
δ -225.5 (td, J = 47.0, 18.5 Hz, 1F). Confirms

primary fluorine.

Appearance White to off-white crystalline solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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